molecular formula C13H20O5 B14697765 Acetic acid;2,6-dimethoxy-4-propylphenol CAS No. 22805-53-4

Acetic acid;2,6-dimethoxy-4-propylphenol

Cat. No.: B14697765
CAS No.: 22805-53-4
M. Wt: 256.29 g/mol
InChI Key: YQHNOKJFMYODLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of acetic acid;2,6-dimethoxy-4-propylphenol typically involves the acetylation of 2,6-dimethoxy-4-propylphenol. One common method includes the reaction of 2,6-dimethoxy-4-propylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar principles of acetylation using appropriate reagents and catalysts.

Chemical Reactions Analysis

Acetic acid;2,6-dimethoxy-4-propylphenol undergoes various chemical reactions, including:

Scientific Research Applications

Acetic acid;2,6-dimethoxy-4-propylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;2,6-dimethoxy-4-propylphenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Acetic acid;2,6-dimethoxy-4-propylphenol can be compared with other similar compounds such as:

    2,6-dimethoxy-4-propylphenol: This compound lacks the acetyl group but shares similar structural features.

    4-ethyl-2-methoxyphenol: Another phenolic compound with similar functional groups but different alkyl substitution.

    2-methoxy-4-propylphenol: Similar in structure but with fewer methoxy groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

22805-53-4

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

acetic acid;2,6-dimethoxy-4-propylphenol

InChI

InChI=1S/C11H16O3.C2H4O2/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3;1-2(3)4/h6-7,12H,4-5H2,1-3H3;1H3,(H,3,4)

InChI Key

YQHNOKJFMYODLR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)OC)O)OC.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.